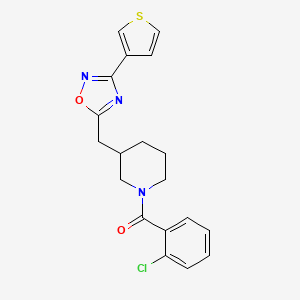

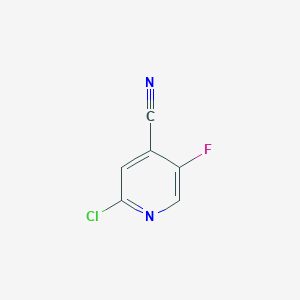

![molecular formula C20H21N5O2S2 B3008025 3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine CAS No. 892735-27-2](/img/structure/B3008025.png)

3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

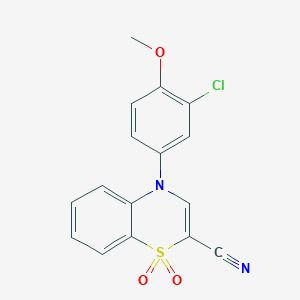

The compound “3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine” is a complex organic molecule with the molecular formula C24H23N5O2S2 . It is characterized by the presence of a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, with a sulfonyl group attached to a dimethylphenyl group, and a piperidinyl group . The exact 3D conformer and other structural details would require more specific computational or experimental analyses .科学的研究の応用

Cancer Research: CDK2 Inhibition

This compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer therapy. CDK2 inhibitors can selectively target tumor cells, and derivatives of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine scaffold have shown promising results in inhibiting the growth of various cancer cell lines .

Anticancer Activity: SAR Analysis

The structure-activity relationship (SAR) of thiazolopyrimidine derivatives, including our compound of interest, has been studied for their anticancer activity. These studies focus on understanding how structural changes to the molecule affect its ability to combat cancer cells .

Apoptosis Induction

Some derivatives of this compound have been found to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a desirable outcome when treating cancer, as it leads to the elimination of cancerous cells without affecting healthy cells .

Cell Cycle Progression Alteration

Research indicates that certain derivatives can significantly alter cell cycle progression. By disrupting the normal cycle of cell division, these compounds can prevent the proliferation of cancer cells .

Enzymatic Inhibitory Activity

The compound has shown enzymatic inhibitory activity against CDK2/cyclin A2. This activity is crucial for the development of new cancer treatments, as it can halt the progression of the disease at the molecular level .

Dual Activity Against Cancer Cells and CDK2

Some derivatives exhibit dual activity, meaning they are effective against both cancer cell lines and the CDK2 enzyme. This dual action makes them particularly valuable in the development of multifaceted cancer therapies .

将来の方向性

The compound belongs to the class of triazolopyrimidines, which have been extensively studied for their diverse biological activities. Future research could focus on exploring the potential biological activities of this compound, its mechanism of action, and its potential use in medicinal chemistry .

特性

IUPAC Name |

10-(3,4-dimethylphenyl)sulfonyl-7-piperidin-1-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2S2/c1-13-6-7-15(12-14(13)2)29(26,27)20-19-21-18(24-9-4-3-5-10-24)17-16(8-11-28-17)25(19)23-22-20/h6-8,11-12H,3-5,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDYAHPBIPJVLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCCCC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

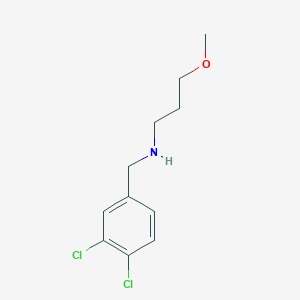

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide](/img/structure/B3007943.png)

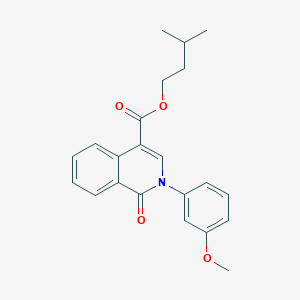

![4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine](/img/structure/B3007945.png)

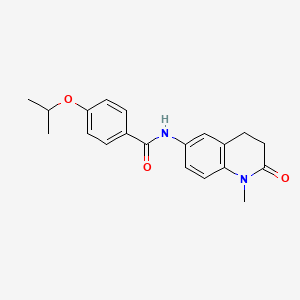

![4-(2,5-Dimethylfuran-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007946.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3007951.png)

![8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B3007956.png)